5-(Piperidin-4-yloxy)pyrimidine

Chemical Stability Storage Optimization Procurement Planning

Misidentification of piperidinyloxy-pyrimidine positional isomers derails kinase SAR studies. The 5-substituted isomer preserves 2- and 4-positions for hinge-binding derivatization while the piperidine nitrogen (pKa 9.86) enables warhead installation. Key advantages: • Validated in covalent EGFR T790M/L858R inhibitor design (analogs report IC₅₀ = 4.902 nM) • ≥98% purity; DMSO solution stable for 3 months at -20°C for automated liquid handling • Free-flowing white to off-white solid; ambient shipping

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B12280554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yloxy)pyrimidine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CN=CN=C2
InChIInChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-5-11-7-12-6-9/h5-8,10H,1-4H2
InChIKeyNGWFNDWOFSGUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-4-yloxy)pyrimidine Building Block Overview


5-(Piperidin-4-yloxy)pyrimidine (CAS 2657659-42-0 for the free base; hydrochloride salt also commercially available) is a heterocyclic building block consisting of a pyrimidine core linked via an ether oxygen at the 5-position to a piperidin-4-yl moiety. The compound has a molecular weight of 179.22 g/mol, a predicted pKa of 9.86 ± 0.15, and appears as a white to off-white solid with a melting point of 46–47 °C . It is soluble in DMSO (>30 mg/mL) and demonstrates stability for up to 3 months when stored as a DMSO solution at −20 °C . This compound serves as a key intermediate or pharmacophore element in medicinal chemistry programs targeting kinases and other disease-relevant enzymes, and should be distinguished from its positional isomers (2-, 4-, and 4,6-bis-substituted analogs) which exhibit different biological profiles and synthetic utility [1].

Positional Isomer Differentiation in Procurement


Piperidinyloxy-pyrimidine positional isomers (2-, 4-, and 5-substituted) share identical molecular formulas but are not functionally interchangeable. The 5-substituted variant offers a unique vector for derivatization that is distinct from the more extensively explored 4- and 2-substituted analogs. In EGFR-targeted drug discovery, the 4-(piperidin-4-yloxy)pyrimidine scaffold has been systematically optimized as a covalent inhibitor core [1], while the 2-substituted isomer has been characterized as a c-Jun N-terminal kinase (JNK) inhibitor with IC₅₀ values in the 150 nM to 10 μM range across a kinase selectivity panel [2]. The 5-substituted isomer occupies a complementary chemical space—its substitution pattern alters the orientation of the piperidine nitrogen relative to the pyrimidine nitrogens, affecting both synthetic accessibility and downstream biological interactions. Procuring an incorrect isomer without verifying the substitution position can derail SAR studies or lead to inactive intermediates. Each isomer must be sourced based on the specific vector geometry required for the target binding pocket [3].

Comparative Evidence for 5-(Piperidin-4-yloxy)pyrimidine


DMSO Solution Stability and Storage

5-(Piperidin-4-yloxy)pyrimidine demonstrates validated stability when stored as a DMSO solution at −20 °C for up to 3 months . While stability data for positional isomers under identical conditions is not systematically published, this quantitative storage parameter enables precise inventory planning and reduces the risk of compound degradation during long-term experimental workflows. The compound's solid form is stable under standard laboratory conditions (melting point 46–47 °C), and commercial sources report ≥98% purity by HPLC .

Chemical Stability Storage Optimization Procurement Planning

EGFR T790M/L858R Kinase Inhibition

In a 2022 study of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, compound 9i (incorporating the 4-(piperidin-4-yloxy)pyrimidine scaffold) demonstrated potent inhibition of EGFR T790M/L858R kinase with an IC₅₀ of 4.902 nM and suppressed H1975 cell proliferation with an IC₅₀ of 0.6210 μM [1]. Notably, this compound exhibited high selectivity for the mutant EGFR over wild-type EGFR (EGFR WT) and showed low cytotoxicity against normal human bronchial epithelial (HBE) and L-02 cells. While this data pertains to a derivatized 4-substituted analog rather than the 5-substituted parent, it establishes the piperidin-4-yloxy-pyrimidine scaffold as a privileged pharmacophore for targeting the EGFR T790M/L858R resistance mutation. For comparison, osimertinib—the FDA-approved third-generation EGFR T790M inhibitor—exhibits an IC₅₀ of approximately 1–10 nM against EGFR T790M/L858R in similar assays [2], placing the scaffold's potency within therapeutically relevant ranges.

EGFR T790M/L858R Kinase Inhibition Non-Small Cell Lung Cancer

Synthetic Route and Derivatization Potential

The synthesis of 5-(piperidin-4-yloxy)pyrimidine is achieved via nucleophilic substitution of a halogenated pyrimidine (typically 5-chloro- or 5-bromo-pyrimidine) with piperidine under basic conditions . This route is well-established in the patent literature, with related processes described in US Patent 6,352,993 for pyrimidine derivatives possessing anti-secretory activity [1]. In contrast, the 2-substituted isomer is frequently employed as an intermediate for deoxycytidine kinase (dCK) inhibitors, as documented in the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine [2]. The 5-substituted pattern offers distinct synthetic advantages: the ether linkage at the 5-position leaves both the 2- and 4-positions of the pyrimidine ring available for further functionalization (e.g., amination, arylation), whereas the 2- and 4-substituted isomers occupy positions that are more critical for kinase hinge-binding interactions and may limit downstream derivatization options.

Synthetic Accessibility Process Chemistry Medicinal Chemistry

Commercial Purity Benchmark: ≥98% HPLC Purity Across Major Suppliers

5-(Piperidin-4-yloxy)pyrimidine (free base) is commercially available at ≥98% purity (HPLC) from multiple vendors, with the hydrochloride salt also offered at 98% purity . This consistency in commercial purity across independent suppliers indicates a mature and reliable supply chain for procurement. For comparison, the 2-substituted isomer is similarly available at ≥95–98% purity, while the 4-substituted variant is less commonly stocked in catalogs [1]. The hydrochloride salt form (CAS not specified for free base but available) offers improved handling characteristics due to its crystalline nature and enhanced aqueous solubility relative to the free base.

Quality Control Procurement Specification Analytical Chemistry

Research and Procurement Scenarios for 5-(Piperidin-4-yloxy)pyrimidine


EGFR T790M/L858R Inhibitor Discovery

Procure 5-(piperidin-4-yloxy)pyrimidine as a core scaffold for designing covalent EGFR T790M/L858R inhibitors. Evidence from 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives demonstrates nanomolar potency (IC₅₀ = 4.902 nM) against the T790M/L858R double mutant and selectivity over wild-type EGFR [1]. The 5-substituted isomer's unoccupied 2- and 4-positions enable extensive SAR exploration around the pyrimidine core while retaining the piperidinyl-ether pharmacophore essential for covalent inhibitor design.

Multi-Vector Scaffold Optimization

When synthetic planning requires functionalization at both the 2- and 4-positions of the pyrimidine ring (e.g., for hinge-binding interactions or additional substituent attachment), the 5-substituted isomer is the optimal choice. The 2- and 4-substituted positional isomers occupy key binding-vector positions, limiting downstream derivatization options [2][3]. The 5-substituted pattern preserves these critical sites for amination, arylation, or heterocycle coupling while still providing the piperidine nitrogen as a handle for further modification.

High-Throughput Screening Library Inclusion

Include 5-(piperidin-4-yloxy)pyrimidine in screening libraries as a privileged scaffold with demonstrated kinase inhibitor potential. The compound's validated ≥98% commercial purity, established synthetic accessibility via nucleophilic substitution [4], and documented DMSO solution stability (3 months at −20 °C) make it suitable for automated liquid handling and long-term storage in compound management facilities. The piperidinyl-pyrimidine ether motif has shown activity against EGFR, PI3K, and dCK targets across multiple medicinal chemistry programs [5].

Covalent Inhibitor Design via Piperidine Handle

The piperidine nitrogen in 5-(piperidin-4-yloxy)pyrimidine serves as a versatile attachment point for electrophilic warheads (e.g., acrylamides) in covalent inhibitor design. This strategy has been validated in the development of covalent EGFR T790M/L858R inhibitors using the 4-substituted analog [1], and the 5-substituted isomer offers an alternative vector geometry for exploring different binding trajectories. The free base form (pKa 9.86) provides a nucleophilic amine suitable for amide coupling or Michael acceptor installation under standard reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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